(1-Benzyl-3-fluoro-3-piperidyl)methanamine
Overview
Description
(1-Benzyl-3-fluoro-3-piperidyl)methanamine is a synthetic organic compound with the molecular formula C13H19FN2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a fluorine atom and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-fluoro-3-piperidyl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-fluoro-3-piperidyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Benzyl-3-fluoro-3-piperidyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-fluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-methylpiperidyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.
(1-Benzyl-3-chloropiperidyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(1-Benzyl-3-hydroxypiperidyl)methanamine: Similar structure but with a hydroxyl group instead of a fluorine atom.
Properties
IUPAC Name |
(1-benzyl-3-fluoropiperidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUWSZENOUOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678329 | |
Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185749-68-1 | |
Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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